

A Comparative Guide to the Bioequivalence of Levamlodipine Besylate and Amlodipine Besylate

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Compound of Interest

Compound Name: *Levamlodipine hydrochloride*

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This guide provides a detailed comparison of the bioequivalence between levamlodipine besylate and its racemic counterpart, amlodipine besylate, intended for researchers, scientists, and drug development professionals. The information is compiled from multiple bioequivalence studies, presenting key pharmacokinetic data, experimental methodologies, and the pharmacological mechanism of action.

Pharmacokinetic Bioequivalence Data

Clinical studies have consistently demonstrated that levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is bioequivalent to racemic amlodipine.^[1] The typical dosage compared is 2.5 mg or 5 mg of levamlodipine versus 5 mg or 10 mg of racemic amlodipine, respectively, reflecting that levamlodipine provides the therapeutic effect at half the dose of the racemic mixture.^{[2][3]}

The key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C_{max}). The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of these parameters for the test (levamlodipine) and reference (amlodipine) products must fall within the range of 80-125% to establish bioequivalence.^{[3][4]}

Fasting Condition

Study Dosage	Parameter	Levamlodipine (Test) Mean ± SD	Amlodipine (Reference) Mean ± SD	GMR (90% CI)	Bioequivalent
5 mg Leva vs. 10 mg Amlo[5]	C _{max} (ng/mL)	2.70 ± 0.49	2.83 ± 0.52	95.5% (89.59% - 101.61%)[6]	Yes
AUC _{0-t} (ng·h/mL)	141.32 ± 36.24	153.62 ± 33.96	91.2% (87.83% - 94.87%)[6]	Yes	
AUC _{0-∞} (ng·h/mL)	157.14 ± 45.65	173.05 ± 41.78	89.8% (86.28% - 93.49%)[6]	Yes	
2.5 mg Leva vs. 5 mg Amlo[7]	C _{max}	Not specified	Not specified	100.24% (within 80-125%)	Yes
AUC _{0-t}	Not specified	Not specified	103.63% (within 80-125%)	Yes	
AUC _{0-∞}	Not specified	Not specified	103.24% (within 80-125%)	Yes	

Fed Condition

Study Dosage	Parameter	Levamlodipine (Test) Mean \pm SD	Amlodipine (Reference) Mean \pm SD	GMR (90% CI)	Bioequivalent
5 mg Leva vs. 10 mg Amlo[5]	C _{max} (ng/mL)	2.73 \pm 0.55	2.87 \pm 0.81	96.5% (90.93% - 102.37%)[6]	Yes
AUC _{0-t} (ng·h/mL)	166.93 \pm 49.96	165.46 \pm 43.58	100.2% (95.75% - 104.93%)[6]	Yes	
AUC _{0-∞} (ng·h/mL)	190.99 \pm 70.89	189.51 \pm 64.70	100.3% (95.36% - 105.33%)[6]	Yes	
2.5 mg Leva vs. 5 mg Amlo[7]	C _{max}	Not specified	Not specified	96.48% (within 80-125%)	Yes
AUC _{0-t}	Not specified	Not specified	99.90% (within 80-125%)	Yes	
AUC _{0-∞}	Not specified	Not specified	99.62% (within 80-125%)	Yes	

Experimental Protocols

The bioequivalence of levamlodipine and amlodipine is typically evaluated through randomized, open-label, two-period crossover studies in healthy adult subjects.[2][5]

Study Design

A single-dose, two-period, two-sequence crossover design is commonly employed.[2] Participants are randomized to receive either the test product (levamlodipine besylate) or the reference product (amlodipine besylate) in the first period. After a washout period of sufficient duration (e.g., 21 days) to ensure complete elimination of the drug from the body, subjects

receive the alternate formulation in the second period.[8] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[5]

Subject Population

Healthy male and female volunteers, typically between the ages of 18 and 45, are recruited.[8] Subjects undergo a comprehensive health screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests, to ensure they meet the inclusion criteria and have no contraindications.[8]

Drug Administration and Blood Sampling

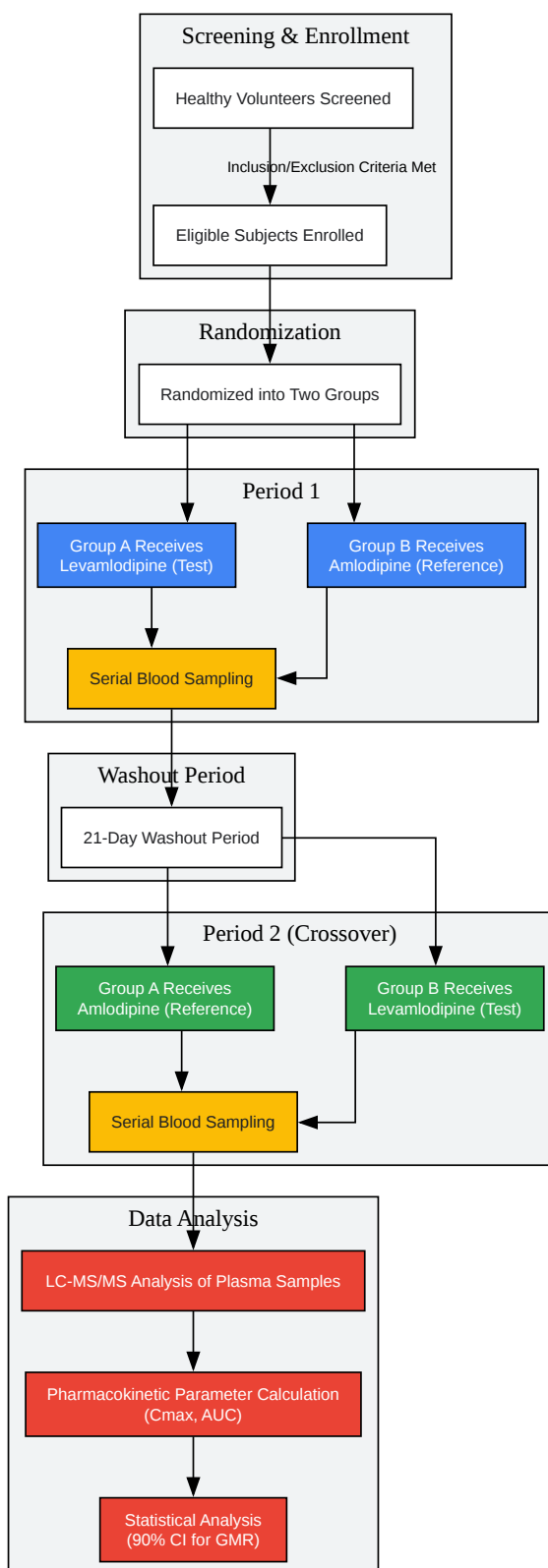
A single oral dose of the test or reference drug is administered with a standardized volume of water.[8] For studies under fed conditions, a high-fat, high-calorie breakfast is consumed prior to drug administration.[8]

Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections up to 168 hours to adequately characterize the plasma concentration-time profile of the drug.[2][8]

Analytical Method

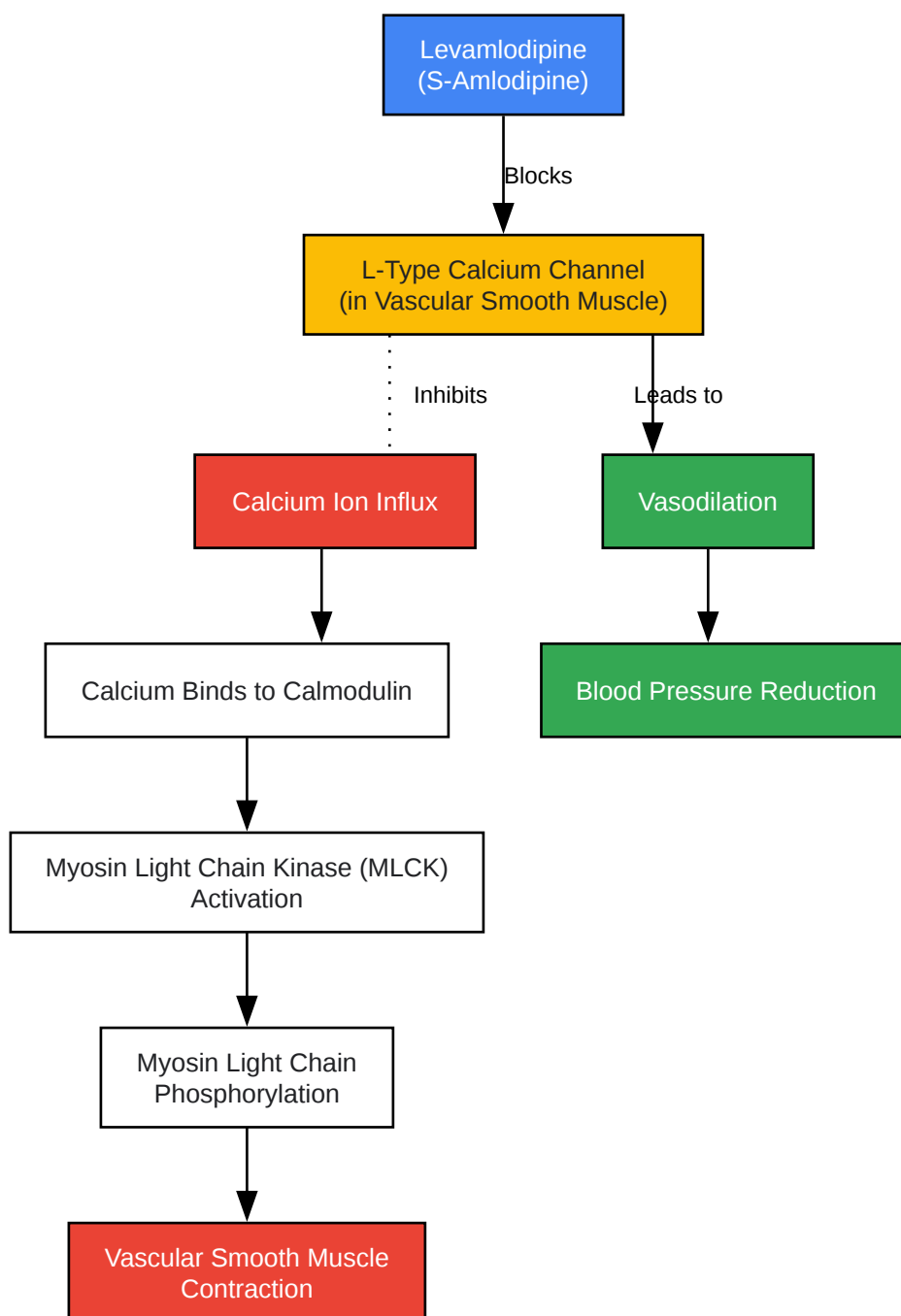
The concentration of the active moiety (S-amlodipine) in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and selectivity for the quantification of the enantiomer.

Visualizing Experimental and Pharmacological Pathways



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Caption: Experimental workflow of a two-period crossover bioequivalence study.



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Caption: Signaling pathway of levamlodipine in vascular smooth muscle cells.

Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker.[9] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle

and cardiac muscle.[7][10] The contractile processes of these muscle cells are dependent on the influx of extracellular calcium ions.[9] By blocking these channels, amlodipine causes relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[7]

Amlodipine is a racemic mixture of (S)-amlodipine (levamlodipine) and (R)-amlodipine. The antihypertensive effect is primarily attributed to the (S)-enantiomer, levamlodipine.[11] The (R)-enantiomer has minimal calcium channel blocking activity.[12]

In conclusion, robust evidence from multiple bioequivalence studies confirms that levamlodipine besylate is bioequivalent to racemic amlodipine besylate, providing the same therapeutic benefits at a lower dose with a potentially improved side-effect profile.

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References

- 1. [PDF] Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study | Semantic Scholar [semanticscholar.org]
- 2. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single-dose, randomized, crossover bioequivalence study of levamlodipine besylate tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, two-way crossover bioequivalence study of levamlodipine besylate tablets in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]

- 8. Bioequivalence of Levamlodipine Besylate Tablets in Healthy Chinese Subjects | MedPath [trial.medpath.com]
- 9. Levamlodipine: Package Insert / Prescribing Info / MOA [drugs.com]
- 10. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
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